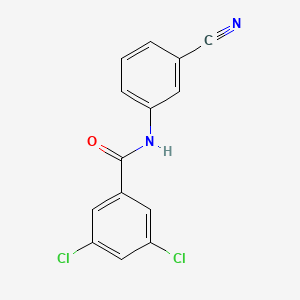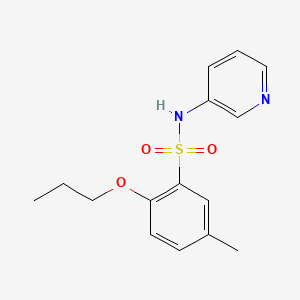
3,5-dichloro-N-(3-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(3-cyanophenyl)benzamide is an organic compound with the molecular formula C14H8Cl2N2O . It has a molecular weight of 291.14 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8Cl2N2O/c15-11-5-10 (6-12 (16)7-11)14 (19)18-13-3-1-2-9 (4-13)8-17/h1-7H, (H,18,19) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 291.14 . The compound is solid in its physical form .Scientific Research Applications
3,5-dichloro-N-(3-cyanophenyl)benzamide has been found to possess a wide range of properties, including antimicrobial, anti-inflammatory, and anticancer activities. As such, it has been used in a variety of scientific research applications. For example, this compound has been used to study the biochemical and physiological effects of a compound on the human body. It has also been used in the synthesis of other compounds, such as 4-chloro-N-(3-cyanophenyl)benzamide, which has been studied for its potential anti-inflammatory and anticancer effects.
Mechanism of Action
Target of Action
The primary targets of 3,5-dichloro-N-(3-cyanophenyl)benzamide are currently unknown. This compound is a synthetic organic molecule that may interact with various biological targets. The identification of these targets is crucial for understanding the compound’s mechanism of action .
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, half-life, and potential toxicity .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can be determined through various experimental techniques such as cell viability assays, gene expression profiling, and proteomic analysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions may affect the compound’s stability, while the presence of other molecules may affect its binding affinity to its targets .
Advantages and Limitations for Lab Experiments
3,5-dichloro-N-(3-cyanophenyl)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it is a relatively stable compound, making it ideal for use in long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, this compound is a synthetic compound, so it may not be as effective as natural compounds in certain applications. Additionally, its effects on the human body have not yet been fully studied, so it may have unknown side effects.
Future Directions
There are a number of potential future directions for research on 3,5-dichloro-N-(3-cyanophenyl)benzamide. First, further studies should be conducted to better understand the biochemical and physiological effects of the compound on the human body. Additionally, studies should be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anticancer agent. Additionally, further research should be conducted to explore the potential synergistic effects of this compound with other compounds, such as natural compounds. Finally, further research should be conducted to explore the potential industrial applications of this compound, such as its use as a preservative or a stabilizer.
Synthesis Methods
3,5-dichloro-N-(3-cyanophenyl)benzamide can be synthesized by a variety of methods. The most common method is the reaction of 3-cyanophenylacetic acid with dichloroethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a mixture of this compound and 3-cyanophenylacetic acid dichloride. The mixture can then be purified using recrystallization or chromatography.
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-N-(3-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-10(6-12(16)7-11)14(19)18-13-3-1-2-9(4-13)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJATVLWQFYMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2923269.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2923270.png)

![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2923277.png)

![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)
![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)

![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)